molecular formula C12H15N3OS B1268780 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 590354-46-4

4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1268780
CAS No.: 590354-46-4
M. Wt: 249.33 g/mol
InChI Key: CSMPQKIFNWIWBE-UHFFFAOYSA-N
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Description

4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features an ethyl group, a methoxybenzyl group, and a thiol group attached to the triazole ring

Properties

IUPAC Name

4-ethyl-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMPQKIFNWIWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359568
Record name 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590354-46-4
Record name 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

A widely adopted method involves the cyclization of thiosemicarbazide derivatives under alkaline conditions. For example, 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol was synthesized by refluxing a thiosemicarbazide intermediate (e.g., 3 ) in 1% aqueous sodium hydroxide. Adapting this protocol for the target compound, the 4-methoxybenzyl group can be introduced via a benzylation step prior to cyclization.

General Procedure :

  • React 4-methoxybenzyl chloride with piperidine-4-carboxylate to form a substituted ester.
  • Convert the ester to a hydrazide (2 ) using hydrazine hydrate.
  • Treat the hydrazide with ethyl isothiocyanate to yield a thiosemicarbazide (3 ).
  • Cyclize 3 in basic medium (e.g., NaOH) to form the triazole-thiol core.

Key Conditions :

  • Solvent: Methanol or THF
  • Temperature: Reflux (~80°C)
  • Reaction Time: 4–5 hours
  • Yield: Up to 97%

Integrated Synthetic Routes

Combining the above strategies, a streamlined synthesis can be achieved:

One-Pot Synthesis

  • Step 1 : React ethyl piperidine-4-carboxylate with 4-methoxybenzyl isothiocyanate to form a thiourea derivative.
  • Step 2 : Treat with hydrazine hydrate to generate a thiosemicarbazide.
  • Step 3 : Cyclize under basic conditions (NaOH) to yield the final product.

Advantages :

  • Reduced purification steps
  • Higher overall yield (reported up to 85% for similar compounds)

Reaction Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
  • Aqueous bases (NaOH, K$$2$$CO$$3$$) facilitate cyclization but require careful pH control (pH 5–6 during workup).

Temperature and Time

  • Cyclization : Reflux conditions (~80°C) improve reaction kinetics.
  • Alkylation : Moderate temperatures (50°C) prevent side reactions.

Purification Techniques

  • Column chromatography : Used for intermediates with low polarity.
  • Recrystallization : Ethyl acetate/n-hexane mixtures yield pure triazole-thiols.

Comparative Analysis of Methods

Method Starting Material Yield Time Key Advantage
Thiosemicarbazide Cyclization Piperidine derivatives 97% 4–5 h High purity, scalable
Alkylation of Triazole Pre-formed triazole-thiol 78% 5 h Modular substitution
One-Pot Synthesis Ethyl piperidine-4-carboxylate 85% 6–7 h Streamlined process

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions, such as the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Antifungal Activity

Triazoles are well-known for their antifungal properties. Studies have shown that 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity against various fungal strains. The mechanism is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation is required to elucidate the specific pathways involved.

Case Studies

  • Fungal Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of triazoles showed promising results against Candida species. The compound's structure allows it to effectively bind to enzymes involved in ergosterol biosynthesis.
  • Cancer Cell Studies : In a recent study, this compound was tested against several cancer cell lines, showing IC50 values indicative of potent activity compared to standard chemotherapeutics.

Pesticidal Properties

The compound has been investigated for its potential as a pesticide. Its triazole structure suggests it may act as a fungicide or herbicide. Preliminary tests indicate effectiveness against certain plant pathogens, making it a candidate for further development in agricultural chemistry.

Case Study

A field trial demonstrated that formulations containing this compound reduced fungal infections in crops by over 50%, showcasing its potential as an environmentally friendly alternative to traditional pesticides.

Coordination Chemistry

The thiol group in this compound allows it to form stable complexes with transition metals. This property is beneficial for developing new materials with specific electronic or magnetic properties.

Case Study

Research published in Inorganic Chemistry highlighted the use of this compound in synthesizing metal-organic frameworks (MOFs) that exhibit enhanced gas adsorption capabilities.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with metal ions and other biomolecules, affecting various biochemical processes. These interactions contribute to the compound’s biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various applications.

Biological Activity

4-Ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol (CAS No. 590354-46-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

  • Molecular Formula : C12H15N3OS
  • Molecular Weight : 249.34 g/mol
  • Structure : The compound contains a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapies .

Antifungal Activity

The antifungal activity of this compound has been linked to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. In vitro studies have shown that it can effectively disrupt the growth of several pathogenic fungi, making it a candidate for further development as an antifungal agent .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have yielded promising results. The compound was tested against various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The observed cytotoxicity suggests that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
  • Induction of Oxidative Stress : It appears to elevate reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
  • Disruption of Membrane Integrity : In fungi, it disrupts cell membrane integrity by interfering with ergosterol biosynthesis.

Case Studies

A notable case study involved the application of this compound in a mouse model of fungal infection. Mice treated with 10 mg/kg/day showed a significant reduction in fungal load compared to untreated controls, highlighting its potential as a therapeutic agent .

Q & A

Q. What is the standard synthetic route for 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves three key steps:

Formation of hydrazinecarbothioamide intermediates : Starting with 4-methoxyaniline, reaction with hydrazine and carbon disulfide yields N-(4-methoxyphenyl)hydrazinecarbothioamide.

Acylation and cyclization : The intermediate undergoes acylation (e.g., with benzoyl chloride) followed by cyclization under basic conditions to form the triazole-thiol core.

S-Alkylation : The thiol group is alkylated using cesium carbonate as a base and ethyl halides (e.g., ethyl iodide) in polar aprotic solvents like DMF to introduce the ethyl substituent .

Q. How is the structure of the compound confirmed post-synthesis?

Characterization employs a combination of:

  • FT-IR spectroscopy : Peaks at ~1679 cm⁻¹ (C=O), 1609 cm⁻¹ (C=N triazole), and 1254 cm⁻¹ (C-O-C ether) confirm functional groups .
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and alkyl/ether groups (e.g., δ 1.2 ppm for ethyl CH₃) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages) .

Advanced Research Questions

Q. How can alkylation reactions be optimized to improve yields of derivatives?

Key optimization strategies include:

  • Base selection : Cesium carbonate in DMF enhances nucleophilicity of the thiolate ion, improving S-alkylation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and reduce side reactions .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition risks .

Q. What analytical methods resolve tautomeric equilibria in triazole-thiol derivatives?

Tautomeric forms (thiol-thione equilibrium) are studied via:

  • Spectroscopic techniques : IR (C=S vs. S-H stretches) and ¹³C NMR (carbon chemical shifts) differentiate thione (C=S) and thiol (C-SH) tautomers .
  • Computational modeling : DFT calculations predict energetically favored tautomers and validate experimental data .

Q. How can low yields in Schiff base formation be addressed during derivatization?

Common solutions involve:

  • Catalyst use : Glacial acetic acid (3–5 drops) promotes imine formation by activating aldehydes .
  • Solvent choice : Ethanol or methanol as solvents enhance solubility and reaction homogeneity .
  • Stoichiometric ratios : A 10% excess of aldehyde (1.05 mmol per 1 mmol triazole-thiol) compensates for volatility or side reactions .

Q. How should contradictory biological activity data for derivatives be analyzed?

Approaches include:

  • Substituent-effect studies : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups on the benzyl ring) to correlate structure-activity relationships .
  • Comparative assays : Testing derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity) to isolate variables .
  • Mechanistic studies : Molecular docking or enzyme inhibition assays to identify binding interactions responsible for activity discrepancies .

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